molecular formula C18H33N3O B6140182 N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide

N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide

Cat. No. B6140182
M. Wt: 307.5 g/mol
InChI Key: QAKICANVQFAODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide, also known as CPI-1189, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. It belongs to the class of piperidine compounds and has been shown to possess neuroprotective, anti-inflammatory, and analgesic properties.

Mechanism of Action

The exact mechanism of action of N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, which can have a calming effect on the brain and reduce excitotoxicity. N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has also been shown to inhibit the release of glutamate, an excitatory neurotransmitter, which can contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase GABA release and inhibit glutamate release in the brain. Additionally, N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been shown to reduce oxidative stress and inflammation, which can contribute to neurodegeneration. N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has also been shown to have analgesic effects, which may be due to its ability to modulate the GABAergic system.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have a wide range of potential therapeutic applications, which makes it a versatile compound for research. One limitation of using N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body.

Future Directions

There are several potential future directions for research on N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide and its effects on the GABAergic system. Finally, there may be potential for the development of new analogs of N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide with improved therapeutic properties.

Synthesis Methods

The synthesis of N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide involves the reaction of cyclobutylamine with 1-isopropylpiperidine-4-carboxylic acid, followed by the addition of an acyl chloride to form the final product. The synthesis is relatively straightforward and can be achieved using standard organic chemistry techniques.

Scientific Research Applications

N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess neuroprotective properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has also been shown to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been investigated as a potential analgesic for the treatment of chronic pain.

properties

IUPAC Name

N-cyclobutyl-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O/c1-14(2)20-11-8-17(9-12-20)21-10-4-5-15(13-21)18(22)19-16-6-3-7-16/h14-17H,3-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKICANVQFAODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)NC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide

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